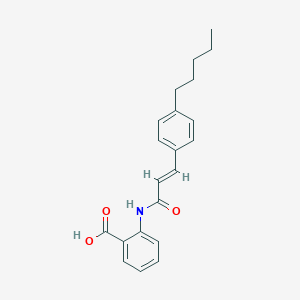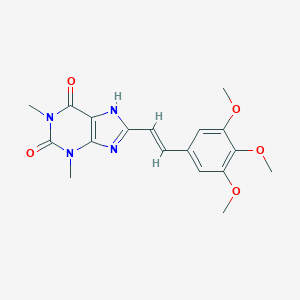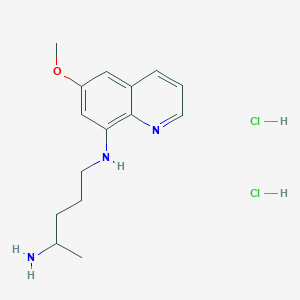
n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride” is a chemical compound with diverse applications in scientific research due to its unique properties. It serves as a valuable tool in studying various biological processes, such as protein-protein interactions and enzyme kinetics. The compound has a molecular formula of C15H21N3O•2HCl and a molecular weight of 332.27 .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 332.27 . The melting point of this compound is 227 .科学的研究の応用
Tribological Studies
Quinoline derivatives, including N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine, have been investigated for their antiwear properties in lubricants. A study by Verma et al. (2019) revealed that these compounds, when used in synergistic formulations with phosphate ester in polyethylene glycol, significantly improved the antiwear properties of base lubricants. The formulations showed superior performance compared to traditional antiwear additives, indicating the potential of quinoline derivatives in developing more efficient and environmentally friendly lubricants (Verma, Kalyani, Jaiswal, & Rastogi, 2019).
Polymer Science
In polymer science, the focus has been on the synthesis and characterization of pH-responsive polymers incorporating quinoline derivatives. Wang et al. (2012) synthesized a diblock copolymer that exhibits pH-responsive behavior suitable for gene delivery applications. This demonstrates the versatility of quinoline derivatives in designing functional materials for biotechnology (Wang, Zhu, Ren, Zhang, & Tan, 2012).
Neurochemistry
In neurochemistry, quinoline derivatives have shown promise as agonists for neurotrophic receptors. Research by Tokugawa et al. (2003) identified N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine as a potent agonist for the GFRα-1 receptor, mimicking the neurotrophic effects of GDNF in neuroblastoma cells. This finding suggests potential therapeutic applications in neurodegenerative diseases (Tokugawa, Yamamoto, Nishiguchi, Sekine, Sakai, Ueki, Chaki, & Okuyama, 2003).
Material Science
Quinoline derivatives have also been explored for their applications in material science. Azizian et al. (2013) synthesized quinoline-based compounds and attached them to carboxylated multi-wall nanotubes, demonstrating the potential of these compounds in creating functionalized nanomaterials for various applications (Azizian, Zomorodbakhsh, Entezari, & Anaraki‐Ardakani, 2013).
特性
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYFQYAIHDLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



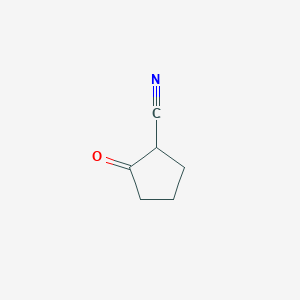
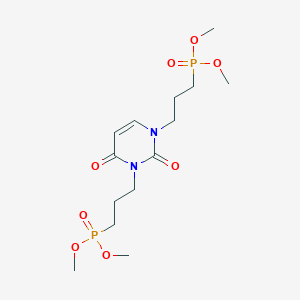
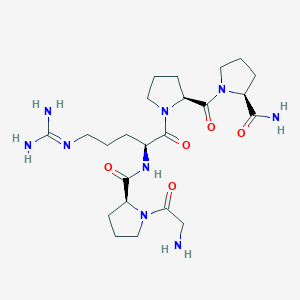
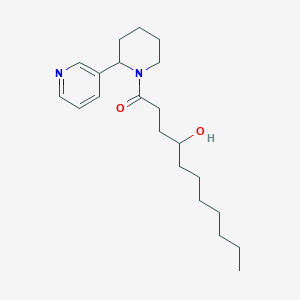
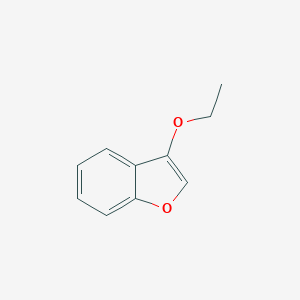
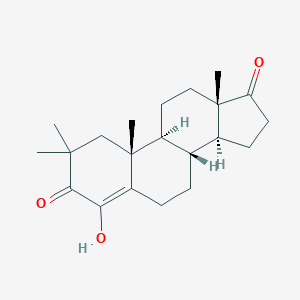

![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
